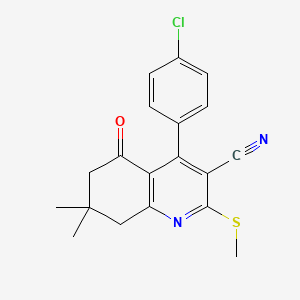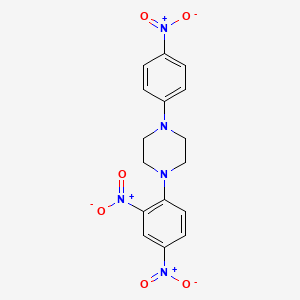![molecular formula C14H16F3N3OS B3836888 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B3836888.png)
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
Overview
Description
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiomorpholine ring, a trifluoromethyl group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Imine Linkage: The final step involves the condensation of the thiomorpholine derivative with an aldehyde or ketone containing the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The imine linkage can participate in reversible binding with biological targets, while the thiomorpholine ring can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-thiomorpholin-4-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide: Similar structure but with a different position of the trifluoromethyl group.
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]propionamide: Similar structure but with a different acyl group.
Uniqueness
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiomorpholine ring provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
2-thiomorpholin-4-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3OS/c15-14(16,17)12-3-1-2-11(8-12)9-18-19-13(21)10-20-4-6-22-7-5-20/h1-3,8-9H,4-7,10H2,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXSKMIQMARLSS-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azocan-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide](/img/structure/B3836811.png)


![N-[4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline](/img/structure/B3836839.png)

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B3836841.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836859.png)
![N-[(2-methoxyphenyl)methylideneamino]-4-nitroaniline](/img/structure/B3836868.png)
![2-(azocan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide](/img/structure/B3836874.png)

![4-fluoro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B3836877.png)
![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)
